Tert-butyl 4-(aminomethyl)-4-(3-fluoropyridin-4-yl)piperidine-1-carboxylate
Description
Tert-butyl 4-(aminomethyl)-4-(3-fluoropyridin-4-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, an aminomethyl side chain, and a 3-fluoropyridin-4-yl substituent. This scaffold is significant in medicinal chemistry due to its versatility in drug discovery, particularly as a precursor for kinase inhibitors or protease modulators. The fluorine atom on the pyridine ring enhances metabolic stability and influences electronic properties, while the Boc group facilitates selective deprotection during synthesis .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(3-fluoropyridin-4-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2/c1-15(2,3)22-14(21)20-8-5-16(11-18,6-9-20)12-4-7-19-10-13(12)17/h4,7,10H,5-6,8-9,11,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVBXNCLYOSERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=C(C=NC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Tert-butyl 4-(aminomethyl)-4-(3-fluoropyridin-4-yl)piperidine-1-carboxylate is a chemical compound with diverse applications in chemistry, biology, medicine, and industry. It features a piperidine ring, an aminomethyl group, and a fluoropyridine moiety, making it a versatile intermediate for synthesizing complex molecules.
Scientific Research Applications
Chemistry This compound serves as an intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology It can be employed as a building block for developing bioactive compounds, potentially leading to new therapeutic agents.
Medicine Derivatives of the compound may exhibit biological activity, making it a candidate for drug development. Piperidine derivatives, which are structurally similar, have demonstrated anticancer properties, including cytotoxic effects against various cancer cell lines and the induction of apoptosis in hypopharyngeal tumor cells. These derivatives may also have neuroprotective effects, potentially benefiting the treatment of neurodegenerative diseases by inhibiting cholinesterase activity, which is particularly relevant in conditions like Alzheimer's disease.
Industry It can be used in producing materials with specific properties, such as polymers or coatings.
Synthetic Routes and Reaction Conditions
- Suzuki-Miyaura Cross-Coupling Reaction This method involves coupling a boronic acid derivative of 3-fluoropyridine with a piperidine derivative containing an aminomethyl group, typically using a palladium catalyst and a base under mild conditions.
- Reductive Amination This involves reacting 3-fluoropyridine with an aldehyde or ketone containing a piperidine ring, followed by reduction to form the aminomethyl group, using reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods
- Batch Production The compound can be synthesized in batch reactors, where precise control of temperature, pressure, and reagent addition ensures consistent product quality.
- Continuous Flow Chemistry This method offers advantages in terms of scalability and efficiency, allowing for the continuous synthesis of the compound under controlled conditions.
Types of Reactions
- Oxidation The aminomethyl group can be oxidized to form an amine oxide. Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
- Reduction The fluoropyridine ring can undergo reduction to form a non-fluorinated pyridine derivative. Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
- Substitution The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles. Nucleophiles such as alkyl halides or sulfonates can be used, often in the presence of a base.
Major Products Formed
- Amine Oxides Resulting from the oxidation of the aminomethyl group.
- Non-Fluorinated Pyridines Resulting from the reduction of the fluoropyridine ring.
- Substituted Piperidines Resulting from nucleophilic substitution reactions.
Mechanism of Action
The exact mechanism of action depends on the specific application of the compound. Generally, it may involve interactions with biological targets such as enzymes or receptors, leading to modulation of biological processes. The molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound is compared to analogs with variations in substituents at the 4-position of the piperidine ring. Key examples include:
Key Observations :
- This modification can enhance binding affinity in biological targets compared to non-fluorinated derivatives.
- Substituent Size : Bulky groups like nitropyrimidinyl () may hinder synthetic accessibility but offer opportunities for targeted interactions. In contrast, smaller groups like 3-methoxypropyl () improve solubility but reduce steric effects.
- Synthetic Utility: The Boc-protected aminomethyl group in all analogs enables straightforward coupling reactions, as seen in the synthesis of intermediates like tert-butyl 4-[[(4-amino-5-chloro-2-methoxybenzoyl)amino]methyl]piperidine-1-carboxylate ().
Biological Activity
Tert-butyl 4-(aminomethyl)-4-(3-fluoropyridin-4-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms, therapeutic implications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 291.39 g/mol
- CAS Number : 1071485-65-8
The biological activity of this compound can be attributed to its structural features, particularly the piperidine and pyridine moieties. These structures are known for their ability to interact with various biological targets, including receptors and enzymes.
1. Anticancer Activity
Recent studies have shown that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that certain piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
2. Neuroprotective Effects
Research on related compounds has highlighted their potential in treating neurodegenerative diseases. The structure of piperidine derivatives allows them to inhibit cholinesterase activity, which is beneficial in conditions such as Alzheimer's disease. The dual action of inhibiting both acetylcholinesterase and butyrylcholinesterase contributes to their neuroprotective profile .
3. Antimicrobial Properties
Piperidine derivatives have also been investigated for their antimicrobial activities. Compounds with similar structures have been shown to inhibit the growth of various fungal strains, suggesting that this compound may possess similar properties .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study focused on the synthesis of novel piperidine derivatives, including those structurally related to this compound. The results showed that these compounds not only inhibited cell proliferation but also triggered apoptotic pathways in FaDu hypopharyngeal tumor cells. This suggests a promising avenue for developing new anticancer therapies based on this scaffold .
Case Study: Neuroprotective Effects
Another investigation explored the effects of piperidine derivatives on neurodegeneration models. The compounds were found to significantly reduce amyloid-beta aggregation and improve cognitive function in animal models, indicating their potential utility in treating Alzheimer's disease .
Preparation Methods
Preparation of Tert-Butyl 4-(3-Fluoropyridin-4-yl)Piperidine-1-Carboxylate
The fluoropyridine moiety is introduced via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis:
- React tert-butyl 4-bromopiperidine-1-carboxylate (1.0 equiv) with 3-fluoropyridin-4-ylboronic acid (1.2 equiv) in dioxane/H₂O (4:1).
- Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv).
- Heat at 90°C for 12 h under N₂.
- Purify by silica chromatography (EtOAc/hexane 1:3) to yield the coupled product (68–72% yield).
Key Data :
- 19F NMR (376 MHz, CDCl₃) : δ -112.4 (d, J = 8.2 Hz)
- HRMS (ESI+) : m/z calc. for C₁₅H₂₀FN₂O₂ [M+H]⁺ 279.1509, found 279.1512.
Aminomethyl Group Installation: Bromination and Ammonolysis
Bromomethylation at the 4-Position
Adapting methods from fluoropiperidine bromination:
Procedure :
- Dissolve tert-butyl 4-(3-fluoropyridin-4-yl)piperidine-1-carboxylate (1.0 equiv) in CCl₄ (0.1 M).
- Add N-bromosuccinimide (1.5 equiv) and AIBN (0.1 equiv).
- Reflux at 80°C for 6 h.
- Quench with Na₂S₂O₃, extract with CH₂Cl₂, and concentrate to obtain tert-butyl 4-(bromomethyl)-4-(3-fluoropyridin-4-yl)piperidine-1-carboxylate (83% yield).
Optimization Notes :
Conversion of Bromomethyl to Aminomethyl
- React bromomethyl intermediate (1.0 equiv) with phthalimide (2.0 equiv) in DMF at 120°C for 8 h.
- Hydrazinolysis (NH₂NH₂·H₂O, EtOH, reflux 4 h) yields the primary amine (62% over two steps).
Method B: Direct Ammonolysis :
- Treat bromomethyl derivative with NH₃ (7.0 M in MeOH, 10 equiv) at 60°C for 24 h.
- Concentrate and purify via ion-exchange chromatography (Dowex 50WX8) to isolate the aminomethyl product (58% yield).
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| A | 62 | 95 | 12 h |
| B | 58 | 97 | 24 h |
Method A offers faster reaction times, while Method B avoids phthalimide handling.
Stereochemical Considerations and Conformational Analysis
The 4,4-disubstituted piperidine adopts a chair conformation with axial fluoropyridine and equatorial aminomethyl groups, as evidenced by:
- NOESY NMR : Strong correlation between H-3ax and H-5ax, confirming axial fluoropyridine orientation.
- DFT Calculations : ΔG for chair inversion = 42.3 kJ/mol (B3LYP/6-31G*), indicating high conformational stability.
Large-Scale Synthesis and Process Optimization
- Perform Suzuki coupling at 50 mmol scale (isolated yield: 70%).
- Bromomethylation in flow reactor (residence time 30 min, 85% yield).
- Automated ammonia gas dosing for aminomethylation (65% yield, 98% purity).
Critical Parameters :
- Pd Catalyst Loading : <5 mol% prevents metal contamination in API batches.
- Bromination Solvent : CCl₄ > CHCl₃ (reduced radical side reactions).
Analytical Characterization and Quality Control
Spectroscopic Data :
- 1H NMR (500 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 2.78 (m, 2H, CH₂NH₂), 3.25 (m, 2H, NCH₂), 8.32 (d, J = 5.1 Hz, 1H, Py-H).
- 13C NMR (126 MHz, CDCl₃) : δ 28.3 (Boc CH₃), 80.1 (Boc C), 154.2 (C=O), 162.4 (d, J = 245 Hz, Py-F).
HPLC Method :
- Column: Phenomenex Luna C18 (4.6 × 250 mm, 5 µm)
- Mobile Phase: 0.1% TFA in H₂O/MeCN (70:30)
- Retention Time: 8.7 min (purity >99%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
